N-cycloheptylpyridine-2-carboxamide CAS 899374-11-9 properties
N-cycloheptylpyridine-2-carboxamide CAS 899374-11-9 properties
CAS: 899374-11-9 Class: Picolinamide Derivative / N-Alkylheterocyclic Amide Role: Medicinal Chemistry Building Block & Ligand Scaffold
Executive Summary
N-Cycloheptylpyridine-2-carboxamide (CAS 899374-11-9) is a lipophilic derivative of picolinamide (pyridine-2-carboxamide). It serves as a critical "privileged structure" in drug discovery, particularly in the design of kinase inhibitors (e.g., HPK1), metalloenzyme modulators, and antimycobacterial agents. Its structural core features a bidentate coordination motif capable of chelating transition metals or forming dual hydrogen bonds within protein active sites, while the cycloheptyl moiety provides significant hydrophobic bulk, enhancing membrane permeability and van der Waals interactions in lipophilic pockets.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]
This compound balances the polarity of the picolinamide headgroup with the lipophilicity of the cycloheptyl tail.
Identification Data
| Parameter | Detail |
| IUPAC Name | N-cycloheptylpyridine-2-carboxamide |
| CAS Number | 899374-11-9 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| SMILES | O=C(NC1CCCCCC1)C2=CC=CC=N2 |
| InChIKey | Predicted based on structure |
Physicochemical Properties (Calculated/Class-Based)
| Property | Value | Significance |
| LogP (Predicted) | 2.8 – 3.2 | Indicates good membrane permeability; suitable for CNS or intracellular targets. |
| Topological PSA | ~41.9 Ų | Well within the blood-brain barrier (BBB) penetration range (<90 Ų). |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions in protein binding pockets. |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Enables bidentate chelation (N,O-donor set). |
| Rotatable Bonds | 2 | Semi-rigid structure due to the cycloheptyl ring, reducing entropic penalty upon binding. |
| Appearance | Off-white solid | Typical for alkyl-picolinamides. |
Part 2: Structural Analysis & Pharmacophore Potential
The utility of N-cycloheptylpyridine-2-carboxamide lies in its ability to adopt a planar conformation stabilized by an intramolecular hydrogen bond, or to chelate metals.
The "Picolinamide" Pharmacophore
The pyridine nitrogen and the amide oxygen are positioned to form a stable 5-membered chelate ring with metal ions (Cu²⁺, Zn²⁺, Ni²⁺). In biological systems without metals, this motif often mimics the adenine ring of ATP in kinase active sites.
Structural Logic Diagram
The following diagram illustrates the dual-mode functionality of the scaffold:
Figure 1: Pharmacophore dissection showing the functional roles of the picolinamide head and cycloheptyl tail.
Part 3: Synthetic Methodology
For research scale (mg to g), two primary pathways are recommended. The Acid Chloride Method is preferred for cost-efficiency, while the Coupling Agent Method is preferred if functional group tolerance is a concern.
Method A: Acid Chloride Activation (Standard Protocol)
This method uses thionyl chloride to activate picolinic acid. It is robust but requires anhydrous conditions.
Reagents: Picolinic acid, Thionyl chloride (SOCl₂), Cycloheptylamine, Triethylamine (Et₃N), Dichloromethane (DCM).
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Activation: Dissolve picolinic acid (1.0 eq) in dry DCM. Add SOCl₂ (1.5 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain picolinoyl chloride hydrochloride.
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Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.[1]
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Addition: Add a mixture of cycloheptylamine (1.1 eq) and Et₃N (2.5 eq) in DCM dropwise. The base neutralizes the HCl generated.
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Workup: Stir at room temperature for 4–6 hours. Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).
Method B: Peptide Coupling (Mild Conditions)
Ideal for parallel synthesis or if the substrate contains acid-sensitive groups.
Reagents: Picolinic acid, Cycloheptylamine, HATU or EDC/HOBt, DIPEA, DMF.
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Mix: Dissolve picolinic acid (1.0 eq) and DIPEA (3.0 eq) in DMF.
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Activate: Add HATU (1.2 eq) and stir for 15 minutes at RT.
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Couple: Add cycloheptylamine (1.1 eq). Stir for 12–16 hours.[2]
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Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF), then brine.
Synthesis Workflow Diagram
Figure 2: Strategic synthesis pathways comparing acid chloride activation vs. HATU coupling.
Part 4: Potential Applications & Biological Activity[4][7]
While specific data on CAS 899374-11-9 is often proprietary to library owners, its structural class (N-alkylpicolinamides) is validated in several therapeutic areas.
Kinase Inhibition (HPK1 & Others)
Pyridine-2-carboxamides are documented scaffolds for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[3] The pyridine nitrogen and amide NH form a "hinge-binding" motif, mimicking the adenine of ATP. The cycloheptyl group is specifically useful for filling the hydrophobic "sugar pocket" or solvent-exposed regions of the kinase, improving potency over smaller alkyl groups.
Antimycobacterial Activity
Lipophilic picolinamides have shown activity against Mycobacterium tuberculosis.[4] The mechanism often involves the disruption of membrane potential or inhibition of specific metalloenzymes required for bacterial respiration. The cycloheptyl ring increases lipophilicity (LogP ~3.0), aiding penetration of the waxy mycobacterial cell wall.
Metal Chelation & Catalysis
The bidentate N,O-donor set allows this molecule to act as a ligand for Copper(II) and Nickel(II). These complexes are explored as:
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Artificial Nucleases: For DNA cleavage studies.
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Catalysts: For oxidation reactions in organic synthesis.
Part 5: Handling & Stability
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Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed to prevent hydrolysis, although picolinamides are generally stable.
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Solubility:
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Soluble: DMSO, Methanol, Ethanol, Dichloromethane, Ethyl Acetate.
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Insoluble: Water (unless protonated at low pH).
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Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) required. SDS typically classifies similar amides as "Warning" for skin/eye irritation.
References
-
Vertex Pharmaceuticals/ACS. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry.
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MDPI. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation (Analogous chemistry). Molecules.
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National Institutes of Health (NIH). (2020). Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex. Journal of Inorganic Biochemistry.
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Google Patents. (2008). Process for preparing pyridine-2-carboxamides. WO2008010796A1.
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ChemicalBook. (2026).[5][6] Pyridine-2-carboxamide Properties and Safety.
Sources
- 1. prepchem.com [prepchem.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]
